tert-butyl 3-(piperazin-1-yl)propanoate
Description
tert-Butyl 3-(piperazin-1-yl)propanoate (CAS: 147135-94-2) is a bifunctional amine-carboxylic acid linker widely used in medicinal chemistry and proteolysis-targeting chimera (PROTAC) design. Its molecular formula is C₁₁H₂₂N₂O₂ (MW: 214.31 g/mol), featuring a piperazine ring (a six-membered diamine) and a tert-butyl ester group . The piperazine moiety provides two nitrogen atoms capable of hydrogen bonding and coordination, while the tert-butyl ester enhances stability and serves as a cleavable protecting group under acidic conditions. This compound is critical in synthesizing drug conjugates, particularly in oncology and targeted protein degradation research .
Properties
CAS No. |
147135-94-2 |
|---|---|
Molecular Formula |
C11H22N2O2 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl 3-piperazin-1-ylpropanoate |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)4-7-13-8-5-12-6-9-13/h12H,4-9H2,1-3H3 |
InChI Key |
BWTRHKJAKYHTLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCN1CCNCC1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(piperazin-1-yl)propanoate typically involves the reaction of piperazine with tert-butyl 3-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with controlled temperature and pressure to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-(piperazin-1-yl)propanoate can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form secondary amines, which can further react to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines and their derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
tert-butyl 3-(piperazin-1-yl)propanoate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance pharmacological properties, making it valuable in drug development.
Key Applications:
- Antidepressants: The compound has been studied for its interaction with neurotransmitter receptors, particularly in developing antidepressants targeting the serotonin system.
- Antipsychotics: Research indicates potential applications in creating new antipsychotic medications by modifying the piperazine ring to improve receptor affinity and selectivity .
Biological Research
In biological studies, this compound is used to investigate interactions with enzymes and receptors. The piperazine moiety is known for forming hydrogen bonds, which can modulate enzyme activities.
Research Highlights:
- Enzyme Inhibition Studies: The compound's ability to inhibit specific enzymes can be explored to understand its mechanism of action at the molecular level.
- Receptor Binding Studies: Its interactions with various receptors provide insights into its potential therapeutic effects and side effects .
Industrial Applications
In the industrial sector, this compound is utilized in producing polymers and coatings. Its chemical stability and reactivity make it suitable for creating materials with tailored properties.
Industrial Uses:
- Polymer Production: The compound can be polymerized to create materials with specific mechanical or thermal properties.
- Coatings Development: Its application in coatings can enhance durability and resistance to environmental factors.
Case Studies
Several studies highlight the efficacy of this compound in drug development:
- Study on Antidepressant Activity: A recent study demonstrated that modifications of the piperazine ring could lead to increased serotonin receptor affinity, suggesting potential as a novel antidepressant .
- Antipsychotic Research: Another investigation focused on the compound's ability to modulate dopamine receptors, indicating its promise in treating psychotic disorders .
Mechanism of Action
The mechanism of action of tert-butyl 3-(piperazin-1-yl)propanoate involves its interaction with specific molecular targets in the body. The piperazine ring can interact with various receptors, enzymes, and proteins, leading to a range of biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Differences
The following table summarizes the properties of tert-butyl 3-(piperazin-1-yl)propanoate and its analogs:
Detailed Analysis
This compound
- Structure : The piperazine ring (two secondary amines) enables dual hydrogen bonding and coordination with metal catalysts or biological targets. The tert-butyl ester enhances solubility in organic solvents and delays hydrolysis .
- Applications : Primarily used in PROTACs to connect E3 ligase ligands with target protein binders. Its bifunctionality allows modular drug design .
tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)propanoate
- Applications : Utilized in synthesizing heterocyclic compounds and metal-organic frameworks (MOFs). The pyrazole’s rigidity contrasts with piperazine’s flexibility .
tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate
- Structure: Piperidine (one tertiary amine) increases lipophilicity compared to piperazine. The ethylamino spacer adds conformational flexibility .
- Applications : Favored in central nervous system (CNS) drug development due to enhanced blood-brain barrier permeability. The reduced polarity improves bioavailability .
Research Findings and Trends
Reactivity :
- The piperazine derivative’s dual amines enable rapid conjugation with carboxylic acids or electrophiles, making it superior for PROTAC synthesis compared to pyrazole or piperidine analogs .
- Pyrazole-based analogs exhibit slower reaction kinetics in amide couplings due to steric hindrance from the aromatic ring .
Biological Activity: Piperidine derivatives show 2–3× higher cellular uptake in neuronal cells than piperazine-based compounds, attributed to increased lipophilicity . PROTACs incorporating this compound demonstrate >80% target protein degradation efficiency in vitro, outperforming ester-free analogs .
Stability :
- The tert-butyl ester in the parent compound hydrolyzes 50% slower under physiological conditions (pH 7.4) compared to methyl or ethyl esters, prolonging half-life in biological systems .
Biological Activity
Tert-butyl 3-(piperazin-1-yl)propanoate is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a tert-butyl group and a piperazine ring, which contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The chemical formula of this compound is , with a molecular weight of 257.37 g/mol. The compound contains functional groups that facilitate interactions with biological targets, making it an interesting candidate for drug development.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The piperazine ring can form hydrogen bonds and hydrophobic interactions at active sites, modulating enzyme activity and receptor signaling pathways. This compound has been studied for its potential effects on:
- Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways, thereby altering metabolic processes.
- Receptor Modulation : The compound can act as an agonist or antagonist at certain receptor sites, influencing cellular responses.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has shown that modifications to the piperazine ring or the propanoate chain can significantly affect potency and selectivity. For instance, substituting different groups on the piperazine nitrogen has yielded compounds with enhanced affinity for specific receptors .
Biological Activity Data
A summary of key findings regarding the biological activity of this compound is presented in the following table:
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Cystic Fibrosis Research : A study investigated the compound's role in stabilizing the CFTR protein in cystic fibrosis models. It was found that the compound effectively enhanced protein stability through targeted interactions with deubiquitinases, demonstrating potential therapeutic applications .
- Neuroprotective Effects : In models of Parkinson's disease, derivatives of this compound were evaluated for their neuroprotective effects. Results indicated that certain modifications improved selectivity towards dopamine receptors, suggesting a dual role in symptom management and neuroprotection .
- Antimicrobial Studies : The compound was tested against various bacterial strains, revealing promising antimicrobial activity that warrants further investigation for potential clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
